

In-Depth Structural Analysis of the Ulifloxacin Molecule: A Technical Guide

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Compound of Interest	
Compound Name:	Ulifloxacin
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This technical guide provides a comprehensive structural analysis of the **Ulifloxacin** molecule, intended for researchers, scientists, and drug development professionals. **Ulifloxacin** is a potent fluoroquinolone antibiotic and the active metabolite of the prodrug **Prulifloxacin**. This document details its chemical properties, mechanism of action, and relevant experimental methodologies.

Molecular Structure and Physicochemical Properties

Ulifloxacin, with the IUPAC name 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1H-[1][2]thiazeto[3,2-a]quinoline-3-carboxylic acid, is a synthetic antibiotic. Its core structure consists of a fused quinolone ring system, which is characteristic of the fluoroquinolone class of antibiotics. Key structural features include a fluorine atom at the C6 position, a piperazine moiety at the C7 position, and a unique thiazeto[3,2-a]quinoline tricyclic system.

Table 1: Physicochemical Properties of **Ulifloxacin**

Property	Value	Reference
IUPAC Name	6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1H-[1][2]thiazeto[3,2-a]quinoline-3-carboxylic acid	[3]
Chemical Formula	C ₁₆ H ₁₆ FN ₃ O ₃ S	[3]
Molecular Weight	349.38 g/mol	[4]
CAS Number	112984-60-8	[3]
Appearance	Solid	
Solubility	Sparingly soluble in DMSO	
Exact Mass	349.0896 Da	[4]

Spectroscopic and Crystallographic Data

Detailed experimental spectroscopic and crystallographic data for **Ulifloxacin** are not widely available in the public domain. The following sections provide general characteristics expected for fluoroquinolones and data for structurally similar compounds where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for **Ulifloxacin** are not publicly available. However, the spectra would be expected to show characteristic signals for the aromatic protons of the quinolone ring, the methyl group, the piperazine ring protons, and the protons of the thiazetoquinoline core.

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for **Ulifloxacin** is not publicly available. For a closely related fluoroquinolone, ciprofloxacin, characteristic IR absorption bands are observed for the C=O stretching of the carboxylic acid (around 1707 cm⁻¹), C=O stretching of the ketone (around 1616 cm⁻¹), and C-F stretching (around 1035 cm⁻¹).[5][6]

Mass Spectrometry (MS)

The mass spectrum of **Ulifloxacin** would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of fluoroquinolones is well-characterized and typically involves the loss of water, carbon dioxide, and fragmentation of the piperazine ring.^{[7][8]}

Table 2: Predicted Mass Spectrometry Data for **Ulifloxacin**

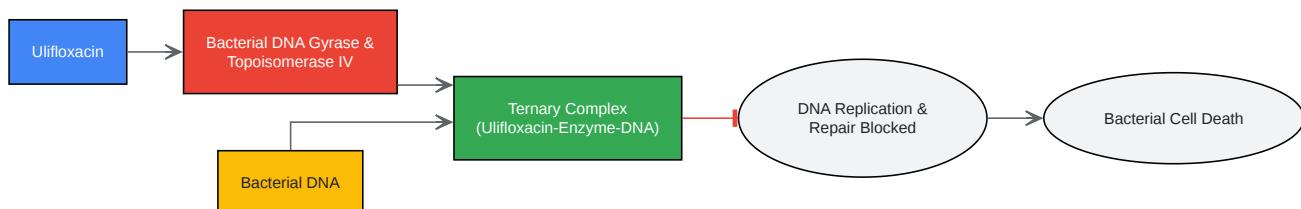
Ion	m/z	Description
[M+H] ⁺	350.0971	Protonated molecule
[M+H-H ₂ O] ⁺	332.0865	Loss of a water molecule
[M+H-CO ₂] ⁺	306.1022	Loss of carbon dioxide
[M+H-H ₂ O-CO ₂] ⁺	288.0917	Subsequent loss of water and carbon dioxide

X-ray Crystallography

A definitive crystal structure for **Ulifloxacin** is not available in open-access crystallographic databases. The crystal structure of a related compound, 1 ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has been reported with a monoclinic crystal system and space group P 1 21/n 1.^[5]

Mechanism of Action

Ulifloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, **Ulifloxacin** introduces double-strand breaks in the bacterial DNA, ultimately leading to cell death.

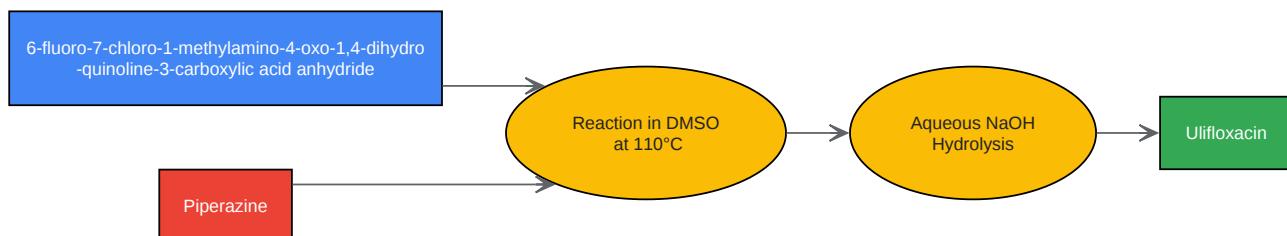


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Caption: Mechanism of action of **Ulifloxacin**.

Synthesis Pathway

Ulifloxacin is the active metabolite of the prodrug **Prulifloxacin**. *In vivo*, **Prulifloxacin** is hydrolyzed to **Ulifloxacin**. A general synthetic route to obtain **Ulifloxacin** involves the reaction of an anhydride of 6-fluoro-7-chloro-1-methylamino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in dimethyl sulfoxide.



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Caption: General synthesis pathway for **Ulifloxacin**.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

A validated RP-HPLC method for the estimation of the prodrug **Prulifloxacin** can be adapted for **Ulifloxacin**.[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).[\[2\]](#)
- Mobile Phase: A mixture of phosphate buffer and acetonitrile. For **Prulifloxacin**, a 60:40 (v/v) mixture of 10 mM phosphate buffer (pH 3.0 with triethylamine) and acetonitrile is used.[\[2\]](#) For **Ulifloxacin**, a ratio of 150:850 (v/v) of phosphate buffer (pH 7.4 with triethylamine) and acetonitrile has been reported for the prodrug.[\[9\]](#)
- Flow Rate: 1.0 mL/min.[\[2\]](#)[\[9\]](#)
- Detection: UV detector at 275 nm or 282 nm.[\[2\]](#)[\[9\]](#)
- Injection Volume: 20 μ L.[\[2\]](#)[\[9\]](#)
- Run Time: 10 minutes.[\[2\]](#)[\[9\]](#)

Table 3: HPLC Method Validation Parameters for **Prulifloxacin**

Parameter	Result	Reference
Linearity Range	2-12 μ g/mL	[2]
Correlation Coefficient (r)	> 0.999	[2]
Limit of Detection (LOD)	0.01446 μ g/mL	[2]
Limit of Quantitation (LOQ)	Not specified	[2]
Retention Time	6.83 min	[2]

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Caption: General workflow for HPLC analysis.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antibiotic against a specific bacterium.

- Materials: 96-well microtiter plates, bacterial culture (e.g., Escherichia coli), appropriate broth medium (e.g., Mueller-Hinton Broth), **Ulifloxacin** stock solution.
- Procedure:
 - Prepare serial two-fold dilutions of **Ulifloxacin** in the broth medium in the wells of a microtiter plate.
 - Inoculate each well with a standardized bacterial suspension (approximately 5×10^5 CFU/mL).
 - Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
 - Incubate the plate at 37°C for 18-24 hours.
 - The MIC is the lowest concentration of **Ulifloxacin** that completely inhibits visible bacterial growth.

Table 4: MIC of **Ulifloxacin** against Escherichia coli

Parameter	Value	Reference
Geometric Mean MIC	Lower than levofloxacin	[1][13]
MIC ₉₀	More potent than ciprofloxacin and levofloxacin	[13][14]

This guide provides a foundational understanding of the structural and functional aspects of **Ulifloxacin**. Further research is warranted to elucidate the complete spectroscopic and crystallographic profile of this important antibiotic.

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